Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenoxy group, and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. The process includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the thiophene derivative with 3-chlorophenol under specific conditions to form the chlorophenoxy group.
Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 2-[2-(3-chlorophenoxy)propanoylamino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-10-14(19(25)26-5)17(28-15(10)18(24)22(3)4)21-16(23)11(2)27-13-8-6-7-12(20)9-13/h6-9,11H,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNZBWNKYCDFEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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